5-Fluoro-2-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methylquinolin-8-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Fluoro-2-methylquinolin-8-ol involves the reaction of 2-amino-4-fluorophenol with crotonaldehyde in the presence of aqueous hydrochloric acid and toluene. The mixture is heated under reflux for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. These methods are designed to be scalable and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinolines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines .
Scientific Research Applications
5-Fluoro-2-methylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it valuable in biological research.
Medicine: It is investigated for its potential use in developing new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit enzymes and disrupt biological processes. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Fluoro-2-methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring enhances its reactivity and biological activity compared to other fluorinated quinolines .
Biological Activity
5-Fluoro-2-methylquinolin-8-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antitubercular activities, supported by relevant case studies and research findings.
- Chemical Formula : C₁₀H₈FNO
- Molecular Weight : 177.18 g/mol
- CAS Number : 18529-03-8
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its derivatives against various bacterial strains, including Escherichia coli and Bacillus subtilis, using the well diffusion method. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.
Compound Derivative | Bacterial Strain | MIC (μM) |
---|---|---|
9a | P. mirabilis | 62.5 |
9d | A. niger | 6.68 |
9e | P. mirabilis | 27.29 |
9g | E. coli | 3.49 |
These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its derivatives. Notably, compounds derived from this structure have shown promising antiproliferative effects in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
Case Study: Cu(II) Complexes
A significant study reported that Cu(II) complexes of quinoline derivatives exhibited high cytotoxic activity against multiple cancer cell lines. The mechanism involved caspase-dependent apoptosis and cell cycle arrest in the S phase, highlighting the potential of these compounds as anticancer agents .
Compound Type | Cell Line | IC₅₀ (μM) |
---|---|---|
Cu(II) Complex | HeLa | <1 |
Ni(II) Complex | MCF7 | <10 |
These results indicate that metal complexes with quinoline derivatives can enhance biological activity, making them suitable candidates for further development in cancer therapy .
Antitubercular Activity
Recent studies have also focused on the antitubercular properties of this compound derivatives. A series of synthesized compounds were tested against Mycobacterium tuberculosis H37Rv, revealing significant activity.
Structure–Activity Relationship (SAR)
The SAR analysis indicated that specific substitutions on the quinoline ring could enhance activity:
Compound Derivative | MIC (μM) | Comparison Drug |
---|---|---|
9a | 57.73 | Pyrazinamide |
9d | 6.68 | Isoniazid |
9g | 3.49 | Isoniazid |
These findings suggest that certain structural modifications can yield compounds more potent than existing antitubercular drugs .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
5-fluoro-2-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3 |
InChI Key |
YMDMCOFPYPOKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.